molecular formula C10H16N2O2 B12626792 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol CAS No. 918419-42-8

4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol

Cat. No.: B12626792
CAS No.: 918419-42-8
M. Wt: 196.25 g/mol
InChI Key: IKPMNBYCXXUUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol is an organic compound that features a phenolic group substituted with a methoxy group and a 1,3-diaminopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 1,3-diaminopropane under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 1,3-diaminopropane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The 1,3-diaminopropane moiety can interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Diaminopropan-2-yl)phenol
  • 4-(1,3-Diaminopropan-2-yl)-2-hydroxyphenol
  • 4-(1,3-Diaminopropan-2-yl)-2-ethoxyphenol

Uniqueness

4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol is unique due to the presence of both a methoxy group and a 1,3-diaminopropane moiety. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

918419-42-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(1,3-diaminopropan-2-yl)-2-methoxyphenol

InChI

InChI=1S/C10H16N2O2/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,13H,5-6,11-12H2,1H3

InChI Key

IKPMNBYCXXUUJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.